molecular formula C19H17N3O2 B2537113 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1326837-95-9

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No. B2537113
CAS RN: 1326837-95-9
M. Wt: 319.364
InChI Key: TYKOFZXMISIGTD-UHFFFAOYSA-N
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Description

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one, also known as BPO-27, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the family of pyrrolidinones and has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is not fully understood, but it has been proposed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. This compound has also been shown to modulate the expression of various genes involved in apoptosis and cell survival. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models, and can potentially be used as an anticancer agent.

Advantages and Limitations for Lab Experiments

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the major advantages of this compound is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has also been shown to have high potency and selectivity towards its target proteins, which can potentially reduce off-target effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, this compound has not been extensively studied for its pharmacokinetic properties, which can limit its potential applications in drug development.

Future Directions

There are several future directions for the study of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one. One of the major future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Future studies can also focus on the development of novel formulations of this compound to improve its solubility and pharmacokinetic properties. Finally, the potential toxicity and side effects of this compound need to be further investigated to ensure its safety for clinical use.

Synthesis Methods

The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves the reaction of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization using a base such as sodium hydride or potassium carbonate to form this compound. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been identified as a potential lead compound for the development of novel drugs targeting various diseases.

properties

IUPAC Name

4-(5-benzyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-15(13-22(18)16-9-5-2-6-10-16)19-20-17(24-21-19)11-14-7-3-1-4-8-14/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOFZXMISIGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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